molecular formula C20H19N3O4 B7710303 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7710303
M. Wt: 365.4 g/mol
InChI Key: OIXMMCRSMUCMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 has been implicated in a wide range of cellular processes, including gene transcription, DNA repair, metabolism, and aging. EX-527 has been extensively studied as a research tool to investigate the role of SIRT1 in various biological pathways.

Mechanism of Action

SIRT1 is a NAD+-dependent deacetylase that regulates the acetylation status of various proteins, including histones, transcription factors, and metabolic enzymes. By deacetylating these proteins, SIRT1 can modulate their activity and affect various cellular processes. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide inhibits SIRT1 by binding to its catalytic domain and blocking its NAD+-binding site. This prevents SIRT1 from deacetylating its target proteins and alters their activity.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to affect various cellular processes by inhibiting SIRT1. Studies have demonstrated that N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide can modulate energy metabolism, inflammation, and cellular stress response by altering the activity of SIRT1 target proteins. For example, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to increase glucose uptake and insulin sensitivity in adipocytes by inhibiting SIRT1-mediated deacetylation of PPARγ coactivator 1α (PGC-1α). N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to inhibit NF-κB signaling and reduce inflammation in various cell types by blocking SIRT1-mediated deacetylation of p65. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to protect against oxidative stress and DNA damage by inhibiting SIRT1-mediated deacetylation of FOXO3a.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of SIRT1, which allows for specific modulation of SIRT1 activity without affecting other sirtuins or NAD+-dependent enzymes. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is also commercially available from various chemical suppliers, which makes it easily accessible to researchers. However, there are also some limitations to the use of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. Its potency and selectivity may vary depending on the experimental conditions, and its effects on cellular processes may be influenced by other factors, such as the cellular context and the concentration of NAD+.

Future Directions

There are several future directions for research involving N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One area of interest is the role of SIRT1 in aging and age-related diseases. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to extend lifespan and improve healthspan in various animal models, and further studies are needed to elucidate the mechanisms underlying these effects. Another area of interest is the development of more potent and selective SIRT1 inhibitors. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been used as a starting point for the design of novel SIRT1 inhibitors with improved pharmacological properties, and these compounds may have therapeutic potential for various diseases. Finally, there is a need for further studies to investigate the safety and efficacy of SIRT1 inhibitors in humans, as these compounds may have potential as therapeutic agents for various diseases.

Synthesis Methods

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using a multistep process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride to form the intermediate, which is subsequently coupled with N-ethyl-N-methylamine to yield the final product. The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been reported in several publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used as a research tool to investigate the role of SIRT1 in various biological pathways. SIRT1 has been implicated in the regulation of energy metabolism, inflammation, and cellular stress response, and its dysregulation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit SIRT1 activity in vitro and in vivo, and its effects on cellular processes have been extensively studied using cell-based assays and animal models.

properties

IUPAC Name

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-22(20(25)14-7-9-17(10-8-14)23(26)27)12-16-11-15-6-4-5-13(2)18(15)21-19(16)24/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXMMCRSMUCMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.